N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfonyl benzamide structure
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGWTGWVNQGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Moiety: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.
Hydroxyphenyl Group Introduction: The benzothiazole intermediate is then reacted with a hydroxyphenyl derivative under appropriate conditions to introduce the hydroxyphenyl group.
Ethylsulfonyl Benzamide Formation: Finally, the ethylsulfonyl group is introduced through sulfonation, followed by amidation to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring or the ethylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to its analogs.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Profile
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H20N2O3S
- Molecular Weight: 356.44 g/mol
Chemical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under room temperature |
Antitumor Properties
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that benzothiazole derivatives could induce apoptosis in cancer cells and inhibit cell migration through the modulation of apoptotic pathways and inflammatory cytokines such as IL-6 and TNF-α .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound has been observed to significantly reduce the growth of cancer cells in vitro.
- Induction of Apoptosis: Studies suggest that it promotes apoptosis in tumor cells by activating caspases and altering mitochondrial membrane potential.
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to downregulate pro-inflammatory cytokines, contributing to their therapeutic potential against inflammatory diseases .
Case Studies
-
In Vitro Studies:
- A series of benzothiazole derivatives were synthesized and screened for their cytotoxic effects on human cancer cell lines such as A431 (skin), A549 (lung), and H1299 (lung). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
-
Animal Models:
- In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary studies using animal models have shown promise, with compounds demonstrating tumor regression and improved survival rates compared to controls.
Comparative Analysis of Related Compounds
To provide insight into the relative effectiveness of this compound, a comparative analysis with other benzothiazole derivatives is presented below:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction, anti-inflammatory |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | 1–4 | Cell cycle arrest, apoptosis promotion |
| PMX610 | 0.5–1 | Selective inhibition of cancer cell growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
